molecular formula C18H17N3O B1673685 2-(3-Ethoxyphenyl)-5,6-dihydro-s-triazolo(5,1-a)isoquinoline CAS No. 55308-64-0

2-(3-Ethoxyphenyl)-5,6-dihydro-s-triazolo(5,1-a)isoquinoline

Cat. No.: B1673685
CAS No.: 55308-64-0
M. Wt: 291.3 g/mol
InChI Key: NZDDMKIDRQAGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L 11204 is an Antifertility agent in vivo;  inhibitor of prostaglandin synthesis.

Properties

CAS No.

55308-64-0

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline

InChI

InChI=1S/C18H17N3O/c1-2-22-15-8-5-7-14(12-15)17-19-18-16-9-4-3-6-13(16)10-11-21(18)20-17/h3-9,12H,2,10-11H2,1H3

InChI Key

NZDDMKIDRQAGND-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NN3CCC4=CC=CC=C4C3=N2

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN3CCC4=CC=CC=C4C3=N2

Appearance

Solid powder

55308-64-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-ethoxyphenyl)-5,6-dihydro-s-triazole(5,1-a)isoquinoline
5,6-dihydro-2-(3-ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline
DL 204
DL 204-IT
DL-204
L 11204
L-11204

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3-Hydroxyphenyl)-5,6-dihydro-s-triazolo-[5,1-a]isoquinoline (3.95 g.) is added to 60 ml. of ethanol containing one equivalent proportion of sodium ethoxide. To this mixture is added 1.57 ml. of ethyl iodide in 15 ml. of ethanol. After stirring for one hour at room temperature, a further 1.57 ml. of ethyl iodide is added and the mixture is refluxed for 18 hours. The solvent is distilled off and the residue is washed with water and extracted with dichloromethane. Evaporation of the solvent and crystallization of the residue from ethanol gives 3.87 g. of the title product; m.p. 102°-3° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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